molecular formula C19H20ClNO4 B12622548 2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-65-0

2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B12622548
CAS No.: 1031928-65-0
M. Wt: 361.8 g/mol
InChI Key: SKMOPHLZECKSSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves the reaction of 2-chloro-8-ethylquinoline with diethyl malonate under specific conditions. The reaction is catalyzed by a base, such as sodium ethoxide, and proceeds through a nucleophilic substitution mechanism .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and biological studies .

Scientific Research Applications

2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although not used clinically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

CAS No.

1031928-65-0

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-8-ethylquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C19H20ClNO4/c1-4-12-8-7-9-13-10-14(17(20)21-16(12)13)11-15(18(22)24-5-2)19(23)25-6-3/h7-11H,4-6H2,1-3H3

InChI Key

SKMOPHLZECKSSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)Cl)C=C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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